molecular formula C13H15N3O4 B12816261 2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid

2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B12816261
M. Wt: 277.28 g/mol
InChI Key: LJEIWHDSAVOTJX-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amino group. This is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-10-9(11(17)18)8-6-4-5-7-16(8)15-10/h4-7H,1-3H3,(H,17,18)(H,14,15,19)

InChI Key

LJEIWHDSAVOTJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=CC2=C1C(=O)O

Origin of Product

United States

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